An In-depth Technical Guide to Furan, 2-(4-methylphenoxy)-: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to Furan, 2-(4-methylphenoxy)-: Structure, Synthesis, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Furan, 2-(4-methylphenoxy)-, a molecule of interest within the broader class of aryloxy-furan derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established principles of organic chemistry to predict its chemical structure, molecular formula, and spectroscopic characteristics. Furthermore, a representative synthetic protocol for the preparation of 2-aryloxyfurans is detailed, offering a practical framework for its synthesis. The potential applications of Furan, 2-(4-methylphenoxy)- in drug discovery and materials science are also explored, drawing on the known bioactivities of the furan scaffold. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this and related compounds.
Introduction: The Versatility of the Furan Scaffold
The furan ring is a fundamental five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and reactivity make it a valuable building block in synthetic organic chemistry.[2] The incorporation of a furan moiety into a molecular structure can significantly influence its biological activity, often enhancing binding affinity to therapeutic targets and improving pharmacokinetic profiles.[1] Furan and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
This guide focuses on a specific derivative, Furan, 2-(4-methylphenoxy)-, which belongs to the class of 2-aryloxyfurans. While direct experimental data for this compound is not extensively documented in publicly available literature, its structure suggests potential for interesting chemical and biological properties, making it a worthy subject of theoretical and experimental investigation.
Chemical Structure and Molecular Properties
Based on its IUPAC name, the chemical structure of Furan, 2-(4-methylphenoxy)- consists of a furan ring substituted at the 2-position with a phenoxy group, which in turn is substituted at the 4-position with a methyl group.
Molecular Formula and Weight:
The molecular formula of Furan, 2-(4-methylphenoxy)- is C₁₁H₁₀O₂ . Its calculated molecular weight is approximately 174.19 g/mol .
Structural Diagram:
Caption: Chemical structure of Furan, 2-(4-methylphenoxy)-.
Synthesis of 2-Aryloxyfurans: A Representative Protocol
The synthesis of 2-aryloxyfurans can be achieved through several methods, with metal-catalyzed cross-coupling reactions being a prominent approach. A particularly effective method is the copper-catalyzed Ullmann condensation, which involves the coupling of a halo-furan with a phenol.
Workflow for the Synthesis of Furan, 2-(4-methylphenoxy)-:
Caption: Synthetic workflow for Furan, 2-(4-methylphenoxy)-.
Step-by-Step Experimental Protocol:
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 2-bromofuran (1.0 eq), 4-methylphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in a round-bottom flask equipped with a reflux condenser.
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Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.
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Reaction Conditions: Heat the reaction mixture to a temperature of 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Furan, 2-(4-methylphenoxy)-.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring and the 4-methylphenoxy group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Furan H-5 | ~7.4-7.6 | Doublet of doublets |
| Furan H-3 | ~6.3-6.5 | Doublet of doublets |
| Furan H-4 | ~6.2-6.4 | Doublet of doublets |
| Phenoxy H-2, H-6 | ~6.9-7.1 | Doublet |
| Phenoxy H-3, H-5 | ~7.1-7.3 | Doublet |
| Methyl H | ~2.3 | Singlet |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display signals corresponding to the carbon atoms of the furan and 4-methylphenoxy moieties.
| Carbon | Predicted Chemical Shift (ppm) |
| Furan C-2 | ~155-160 |
| Furan C-5 | ~140-145 |
| Furan C-3 | ~110-115 |
| Furan C-4 | ~105-110 |
| Phenoxy C-1 | ~150-155 |
| Phenoxy C-4 | ~130-135 |
| Phenoxy C-2, C-6 | ~115-120 |
| Phenoxy C-3, C-5 | ~128-132 |
| Methyl C | ~20-22 |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H stretching, and C=C stretching of the aromatic rings.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** |
| Aromatic C-H Stretch | 3100-3000 |
| C-O-C Asymmetric Stretch | 1250-1200 |
| C-O-C Symmetric Stretch | 1050-1000 |
| Aromatic C=C Stretch | 1600-1450 |
Mass Spectrometry (MS):
In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 174). Fragmentation patterns would likely involve cleavage of the ether bond.
Potential Applications in Drug Development and Materials Science
The furan nucleus is a privileged scaffold in medicinal chemistry.[1] Compounds containing a furan ring have been developed as drugs for a variety of diseases. The introduction of an aryloxy group at the 2-position can modulate the electronic and lipophilic properties of the furan ring, potentially leading to enhanced biological activity and improved drug-like properties.
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Antimicrobial Agents: Furan derivatives have a long history of use as antimicrobial agents. The structural features of Furan, 2-(4-methylphenoxy)- may allow it to interact with microbial targets.
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Anticancer Agents: Many furan-containing compounds have been investigated for their anticancer properties. The planar aromatic system of this molecule could facilitate intercalation with DNA or binding to enzyme active sites.
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Enzyme Inhibitors: The ether linkage and aromatic rings provide potential hydrogen bond accepting and hydrophobic interaction sites, which are crucial for binding to and inhibiting enzymes.
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Organic Electronics: Furan-based polymers and small molecules are of interest in the field of organic electronics due to their electronic properties.[1] The aryloxy substituent can be used to tune these properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
Furan, 2-(4-methylphenoxy)- represents an interesting, though currently under-investigated, member of the 2-aryloxyfuran family. This guide has provided a comprehensive theoretical framework for its chemical structure, molecular properties, and a reliable synthetic route. The predicted spectroscopic data serves as a valuable reference for its future synthesis and characterization. Given the well-established importance of the furan scaffold in medicinal chemistry and materials science, Furan, 2-(4-methylphenoxy)- and its analogues are promising candidates for further investigation and may hold potential for the development of novel therapeutic agents and functional materials.
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Figure 1. Molecular Structure of 2-(4-methylphenoxy)furan.
